molecular formula C6H11NO2 B085628 1,4-Dioxa-7-azaspiro[4.4]nonane CAS No. 176-33-0

1,4-Dioxa-7-azaspiro[4.4]nonane

Cat. No.: B085628
CAS No.: 176-33-0
M. Wt: 129.16 g/mol
InChI Key: JTOUWLZSXWMCSH-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0) is a spirocyclic compound with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . Its structure features a seven-membered ring system containing two oxygen atoms (1,4-dioxa) and one nitrogen atom (7-aza) fused via a spiro junction at the 4,4 position. This compound is notable for its role in antiviral drug design, particularly as a core motif in GSK2336805, a hepatitis C virus (HCV) NS5A inhibitor with enhanced potency against GT1b mutants (e.g., L31V and Y93H) compared to daclatasvir .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-7-azaspiro[4.4]nonane can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired spiro compound. The reaction can be represented as follows:

[ \text{Piperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key is to optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The secondary amine group in the spirocyclic structure allows 1,4-dioxa-7-azaspiro[4.4]nonane to participate in acid-base reactions. For example:

  • Protonation : The nitrogen atom reacts with strong acids (e.g., HCl, H₂SO₄) to form ammonium salts.

  • Salt Formation : Reacts with oxalic acid to form this compound oxalate, a stable crystalline compound.

Mechanism : Protonation occurs at the nitrogen atom, enhancing solubility in polar solvents. This property is exploited in purification processes.

Nucleophilic Substitution

The nitrogen atom acts as a nucleophile, enabling reactions with electrophiles:

Reaction Type Reagents/Conditions Products
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated derivatives
AcylationAcyl chlorides (e.g., AcCl)Amides (e.g., benzyl ester derivatives)
CondensationCarbonyl compounds (e.g., ketones)Schiff bases or imines

Example : Reaction with benzyl chloroformate yields benzyl this compound-7-carboxylate, a precursor for peptide synthesis .

Oxidation Reactions

The amine group can undergo oxidation under controlled conditions:

  • N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) produces the corresponding N-oxide.

  • Degradation Pathways : Strong oxidizing agents (e.g., KMnO₄) may cleave the dioxane rings, leading to fragmented products.

Key Insight : Oxidation alters electronic properties, impacting biological activity and coordination chemistry.

Ring-Opening Reactions

The dioxane rings exhibit stability under neutral conditions but undergo cleavage in acidic or basic media:

  • Acidic Hydrolysis : Concentrated HCl opens the dioxane ring, yielding diols and secondary amines.

  • Base-Mediated Cleavage : NaOH or KOH promotes ring opening via nucleophilic attack on ether oxygen atoms.

Applications : Ring-opening derivatives are intermediates in synthesizing polyfunctional amines .

Coordination Chemistry

The nitrogen and oxygen atoms enable metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and magnetic properties.

Example : Cu(II) complexes show enhanced stability in aqueous solutions due to chelation effects.

Comparative Reactivity

The table below contrasts this compound with structurally related compounds:

Compound Key Reactivity Differences
This compoundHigh nucleophilicity at N7; stable dioxane rings
1,4-DioxaneNo amine group; limited functionalization
PiperidineLacks spirocyclic structure; higher basicity

Scientific Research Applications

Medicinal Chemistry

1,4-Dioxa-7-azaspiro[4.4]nonane has garnered attention in the realm of medicinal chemistry due to its potential biological activities:

  • Neuroprotective Effects : Emerging studies indicate that this compound may inhibit neuroinflammation and oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.
  • Antihypertensive Properties : Similar compounds have demonstrated efficacy in reducing elevated blood pressure in mammalian models, indicating that this compound may possess similar pharmacological properties.

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution:

  • Oxidation : The compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
  • Reduction : Reduction reactions can modify the compound's functional groups, making it more reactive for further synthetic applications.
  • Substitution : The presence of functional groups allows for nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Specialty Chemicals

Due to its unique structure and reactivity, this compound is utilized in producing specialty chemicals with specific properties tailored for industrial applications.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in developing polymers or coatings that require specific mechanical or chemical characteristics.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers when treated with the compound compared to control groups, highlighting its potential therapeutic role in neurodegenerative conditions.

Case Study 2: Antihypertensive Effects

Research involving animal models demonstrated that derivatives of this compound exhibited antihypertensive effects by modulating vascular resistance and improving endothelial function. These findings suggest that this compound could lead to new treatments for hypertension.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage in dry conditions at 2–8°C .
  • Hazards : Classified under UN# 2735 (Class 8) with hazard statements H302, H315, H318, and H335, indicating risks of irritation and respiratory toxicity .

Comparison with Structurally Similar Compounds

Spirocyclic Analogues with Varied Heteroatom Positions

1,4-Dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1)

  • Structure : Replaces the 1,4-dioxa oxygen atoms with sulfur (1,4-dithia).
  • Molecular Formula : C₆H₁₁NS₂ (MW: 161.29 g/mol).

2-Oxa-7-azaspiro[3.5]nonane

  • Structure : Features a smaller spiro junction (3.5 vs. 4.4) and one oxygen atom (2-oxa).
  • Impact : The reduced ring size (3.5) introduces greater conformational rigidity, which could influence binding to biological targets .

1,7-Diazaspiro[4.4]nonane Derivatives

  • Example: 1-Methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane (CAS 646056-23-7).
  • Molecular Formula : C₁₂H₁₈N₄ (MW: 218.3 g/mol).
  • Impact: The addition of a pyrimidinyl group introduces aromaticity, enabling π-π stacking interactions.

Substituted Derivatives

9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane

  • Structure : Ethyl substituent at the 9-position.
  • Impact: Alkyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

N-Benzyl-1-oxa-4-azaspiro[4.4]nonane

  • Structure : Benzyl group at the nitrogen and a single oxygen atom (1-oxa).
  • Impact : The benzyl group adds steric bulk and hydrophobicity, which could improve binding to hydrophobic pockets in proteins. However, the altered heteroatom arrangement (1-oxa vs. 1,4-dioxa) modifies electronic distribution .

Functionalized Spirocycles

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Structure : Bicyclic system (4.3.0) with two nitrogen (1,4-diaza) and two ketone groups (2,5-dioxo).
  • Impact : The ketone groups serve as hydrogen-bond acceptors, while the bicyclic framework imposes spatial constraints. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, V. ordalii) bacteria .

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

  • Structure : Methyl groups at the 3-position and a single oxygen atom (2-oxa).
  • The altered oxygen position (2-oxa vs. 1,4-dioxa) redistributes electron density .

Biological Activity

1,4-Dioxa-7-azaspiro[4.4]nonane is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO2C_6H_{11}NO_2 and features a unique spirocyclic structure that integrates both dioxane and azaspiro frameworks. This structural configuration contributes to its reactivity and biological interactions, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets vary based on the application context.

Interaction with Biological Targets

Research indicates that this compound may influence several biological pathways:

  • HCV NS5A Inhibition : The compound's structural motif is crucial for the potency of inhibitors targeting Hepatitis C Virus (HCV) NS5A. Studies show that it contributes significantly to the binding affinity against HCV genotypes 1a and 1b, including resistant mutants.
  • Complement System Modulation : Recent studies have explored the compound's role in inhibiting complement C1s, which is implicated in various diseases. This suggests potential therapeutic applications in treating disorders related to complement dysfunction .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antiviral Activity : A study investigated the compound's effect on HCV replication, demonstrating significant inhibitory effects in vitro, particularly against resistant strains of the virus .
  • Pharmacological Potential : Research has shown that derivatives of this compound exhibit a range of biological effects, including anti-inflammatory and analgesic properties. These findings suggest its utility in developing new therapeutic agents for chronic inflammatory conditions .
  • Synthesis and Optimization : Various synthetic routes have been developed to produce this compound efficiently. Techniques such as domino radical bicyclization have been employed to enhance yield and purity, facilitating further biological testing .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Azaspiro[4.5]decaneSimilar azaspiro frameworkLarger ring system leading to different properties
2-Oxoazabicyclo[3.3.0]octaneBicyclic structure with nitrogenDistinct reactivity patterns
SynerazolAntifungal agent with related spiro structureSpecific therapeutic applications

This comparison highlights the diversity within the spirocyclic family and underscores the unique characteristics of this compound regarding its potential applications and biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dioxa-7-azaspiro[4.4]nonane, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions. For example:

  • Radical Cyclization : A radical-based approach (e.g., using cerium complexes) can construct the spirocyclic core, as demonstrated in analogous spiro[4.4]nonane systems .

  • Diamine-Ketone Cyclization : Reacting diamines with cyclic ketones under controlled conditions (e.g., catalysts, 60–80°C, inert atmosphere) yields spiro structures. Post-synthetic modifications (e.g., carboxylation) may follow .

  • Key Parameters : Temperature, solvent polarity, and catalyst selection (e.g., transition metals for redox-active intermediates) critically influence yield and purity.

    Synthetic Route Conditions Yield Reference
    Radical CyclizationCerium catalysts, 80°C, N₂ atmosphere~65%
    Diamine-Ketone CyclizationAcetonitrile, 60°C, 12h~72%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths (e.g., Ce–O distances: 2.43–2.69 Å in analogous cerium-spiro complexes) and spiro connectivity .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., axial-equatorial splitting in spiro junctions).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 129.18 for C₇H₁₂O₂N) .

Q. What safety protocols are recommended for handling spirocyclic compounds like this compound?

  • Methodological Answer :

  • Storage : Inert atmosphere, dry conditions (≤40% humidity), and explosion-proof refrigeration (for thermally sensitive derivatives) .
  • Handling : Use grounded equipment, avoid sparks, and wear nitrile gloves. Toxicity data for related compounds suggest potential respiratory irritation (H335) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry?

  • Methodological Answer : The spirocyclic oxygen and nitrogen atoms act as donor sites. In cerium(III) complexes, the spiro backbone adopts a distorted square antiprismatic geometry, with bond lengths comparable to other nine-coordinate lanthanide complexes (Ce–N: 2.64–2.69 Å; Ce–O: 2.43–2.69 Å) . Computational studies (DFT) predict ligand field stabilization energies, guiding the design of redox-active catalysts.

Q. What mechanistic insights explain contradictions in spiro compound reactivity under varying pH conditions?

  • Methodological Answer : Conflicting data on hydrolysis rates (e.g., stability in acidic vs. basic media) arise from:

  • Steric Effects : The spiro junction restricts nucleophilic attack in basic conditions.
  • Electronic Effects : Protonation of the nitrogen atom in acidic media enhances electrophilicity, accelerating ring-opening.
  • Validation : Kinetic studies (e.g., UV-Vis monitoring at 240 nm) and isotopic labeling (¹⁸O) clarify pathways .

Q. Can computational models predict the nucleation behavior of spiro compounds in high-pressure systems?

  • Methodological Answer : Gradient theory and Peng-Robinson equations model nucleation rates (e.g., for n-nonane analogs). Key parameters:

  • Tolman Length : Adjusts interfacial tension in molecular dynamics (MD) simulations.

  • Critical Cluster Size : ~20–30 molecules under 10 MPa, validated via cloud chamber experiments .

  • Application : Predicts stability of spiro-based electrolytes in lithium-ion batteries under thermal stress .

    Model Predicted Nucleation Rate (cm⁻³s⁻¹) Experimental Validation Reference
    Gradient Theory1.2 × 10²⁵Expansion wave tube
    Density Functional Theory3.5 × 10²⁴Static diffusion chamber

Q. What role do spirocyclic compounds play in lithium-ion battery electrolyte decomposition?

  • Methodological Answer : this compound derivatives form during oxidative decomposition of ethylene carbonate (EC). Radical cations stabilize via spirocyclic oligomers (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane), detected via GC-MS. These byproducts influence solid-electrolyte interphase (SEI) formation and cycling efficiency .

Q. Data Gaps and Research Priorities

  • Toxicological Data : Limited studies on spiro-specific toxicity; extrapolate from 1,4-dioxane frameworks (e.g., prioritize in vitro hepatotoxicity assays) .
  • Environmental Fate : Biodegradation pathways under aerobic/anaerobic conditions remain uncharacterized .

Properties

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOUWLZSXWMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569419
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-33-0
Record name 1,4-Dioxa-7-azaspiro[4.4]nonane
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URL https://comptox.epa.gov/dashboard/DTXSID90569419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-7-azaspiro[4.4]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1d (34.8 g, no more than 124 mmol) and 10% Pd—C (14 g) in EtOH (90 mL) was hydrogenolyzed (60 psi) in a Parr shaker apparatus at room temperature for 1.5 h. The catalyst was filtered off, the solvent was evaporated in vacuo and the residue was pumped under high vacuum for 20 min to yield 1e (15.9 g, quant. yield). Rf 0.14 (EtOAc-iPrNH2, 95:5, v/v); 1H NMR (200 MHz, CDCl3) δ 4.00 (s, 4H), 3.10 (t, J 7 Hz, 2H), 2.90 (s, 2H), 2.00 (t, J 7 Hz, 2H); 13C NMR (50 MHz, APT, CDCl3) δ 64.5 (+), 55.0 (+), 45.5 (+), 37.0 (+); IR (film) 3292 cm−1.
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate (1.1 g) in methanol (30 mL) was added palladium(II) hydroxide (100 mg) at room temperature. The mixture was stirred for 2.5 hr under a hydrogen atmosphere (0.4 MPa). Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (540 mg) as a dark orange liquid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane

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